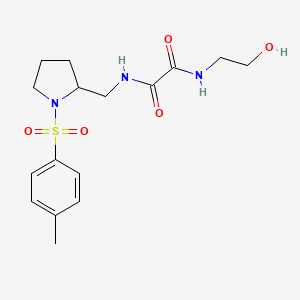
N1-(2-hydroxyethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxyethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O5S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-hydroxyethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C14H20N2O4S and molecular weight of 320.39 g/mol. It features a pyrrolidine ring, hydroxyethyl group, and an oxalamide structure, contributing to its unique properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The cytotoxic effects were observed at micromolar concentrations, with IC50 values suggesting significant potency.
- Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions. Mechanistically, it may modulate oxidative stress pathways.
The precise mechanism of action for this compound remains under investigation. However, hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : There is potential for interaction with neurotransmitter receptors, which could explain its neuroprotective effects.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of oxalamides, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In a study focused on cancer therapeutics, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated an IC50 value of 15 µM after 48 hours of exposure, suggesting a strong potential for development as an anticancer drug.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4S |
| Molecular Weight | 320.39 g/mol |
| Antimicrobial MIC | 32 µg/mL |
| Cytotoxic IC50 | 15 µM |
| Neuroprotective Activity | Positive (preliminary data) |
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-4-6-14(7-5-12)25(23,24)19-9-2-3-13(19)11-18-16(22)15(21)17-8-10-20/h4-7,13,20H,2-3,8-11H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXTWRXRJJMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














